molecular formula C25H16Br2FNO5 B11577858 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577858
M. Wt: 589.2 g/mol
InChI Key: PZVHNZSUHFCAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, fluorine, hydroxyl, and methoxy functional groups. These functional groups contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C25H16Br2FNO5

Molecular Weight

589.2 g/mol

IUPAC Name

7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16Br2FNO5/c1-33-19-9-13(8-17(27)23(19)31)21-20-22(30)16-10-14(26)4-7-18(16)34-24(20)25(32)29(21)11-12-2-5-15(28)6-3-12/h2-10,21,31H,11H2,1H3

InChI Key

PZVHNZSUHFCAFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)Br)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include bromine, fluorine-containing compounds, and various catalysts to facilitate the formation of the desired structure. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atoms can be reduced to hydrogen, altering the compound’s reactivity.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The hydroxyl and methoxy groups may also contribute to its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 7-BROMO-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups. Similar compounds include:

    3-BROMO-4-HYDROXY-5-METHOXYBENZALDEHYDE: Shares the bromine and hydroxyl groups but lacks the complex chromeno-pyrrole structure.

    3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-6-ONE: Contains a similar chromenone structure but differs in the substitution pattern and functional groups.

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